molecular formula C16H9N2Na3O10S3 B1617747 Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate CAS No. 84030-17-1

Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate

Cat. No.: B1617747
CAS No.: 84030-17-1
M. Wt: 554.4 g/mol
InChI Key: ZNXMGWRYOUZDLV-UHFFFAOYSA-K
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Description

Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate (CAS 1390-65-4), commonly known as Carmine or Acid Red 18, is a synthetic azo dye with the molecular formula C₂₀H₁₁N₂Na₃O₁₀S₃ . Its structure comprises a naphthalene backbone substituted with three sulfonate groups, a hydroxyl group, and an azo linkage to a p-sulfophenyl moiety (Figure 1) . This compound is widely used as a red food colorant in beverages, candies, and dairy products due to its vibrant hue and stability . However, its metabolism in vivo generates β-naphthylamine and α-amino-1-naphthol, both recognized carcinogens, raising safety concerns .

Properties

IUPAC Name

trisodium;7-hydroxy-8-[(4-sulfonatophenyl)diazenyl]naphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O10S3.3Na/c19-13-6-1-9-7-12(30(23,24)25)8-14(31(26,27)28)15(9)16(13)18-17-10-2-4-11(5-3-10)29(20,21)22;;;/h1-8,19H,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXMGWRYOUZDLV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N2Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84030-17-1
Record name Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate
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Record name Trisodium 7-hydroxy-8-[(4-sulphonatophenyl)azo]naphthalene-1,3-disulphonate
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Record name TRISODIUM 7-HYDROXY-8-((P-SULFOPHENYL)AZO)-1,3-NAPHTHALENEDISULFONATE
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Preparation Methods

General Synthetic Approach

The synthesis of trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate typically follows the classical azo dye preparation route involving:

  • Diazotization of an aromatic amine precursor (e.g., sulfonated aniline derivatives).
  • Azo coupling of the diazonium salt with a naphthalene derivative containing hydroxy and sulfonate substituents.
  • Neutralization and conversion to the trisodium salt form to enhance water solubility and stability.

This method leverages the electrophilic aromatic substitution nature of azo coupling, where the diazonium salt acts as an electrophile and the naphthalene ring as a nucleophile at the activated hydroxy-substituted position.

Detailed Preparation Steps

Step Number Process Description Chemical Reagents and Conditions Notes
1 Preparation of Diazonium Salt Sulfonated aromatic amine (e.g., p-aminobenzenesulfonic acid) is dissolved in acidic aqueous medium and cooled to 0–5°C. Sodium nitrite is added slowly to generate the diazonium salt. Low temperature is critical to stabilize the diazonium intermediate.
2 Coupling Reaction The diazonium salt solution is added to a cold, alkaline solution of 7-hydroxy-1,3-naphthalenedisulfonic acid trisodium salt. The coupling occurs preferentially at the 8-position relative to the hydroxy group. pH control (typically around 8-9) is essential for optimal coupling efficiency.
3 Isolation and Purification The azo dye precipitates or remains in solution depending on conditions. The product is isolated by filtration or crystallization, followed by washing and drying. The trisodium salt form is obtained by neutralization with sodium hydroxide or sodium carbonate.
4 Characterization The product is characterized by spectroscopic methods (UV-Vis, IR), elemental analysis, and purity assessment. Ensures correct azo linkage formation and sulfonation pattern.

Research Findings on Preparation Optimization

  • pH and Temperature Control: Studies show that maintaining the coupling reaction at alkaline pH and low temperature improves yield and purity by minimizing side reactions such as hydrolysis or over-coupling.
  • Stoichiometry: Precise molar ratios of diazonium salt to naphthalene derivative influence the completeness of coupling and reduce unreacted starting materials.
  • Sulfonation Pattern: The presence of sulfonate groups at the 1 and 3 positions on the naphthalene ring enhances water solubility and directs azo coupling regioselectively to the 8-position relative to the hydroxy group.
  • Salt Formation: Conversion to the trisodium salt increases dye solubility and stability, which is critical for industrial applications.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Effect on Reaction Outcome
Temperature 0–5 °C during diazotization Stabilizes diazonium salt, prevents decomposition
pH during coupling 8.0–9.0 Optimizes nucleophilicity of naphthalene ring
Molar ratio (diazonium:naphthalene) 1:1 (stoichiometric) Ensures complete azo coupling
Reaction time 30 min to 2 hours Longer times improve coupling but risk side reactions
Neutralizing agent Sodium hydroxide or carbonate Converts acid form to trisodium salt
Purification method Filtration, crystallization Removes impurities, yields pure trisodium salt

Scientific Research Applications

Analytical Chemistry

Acid Orange 7 is widely used as a colorimetric reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form stable complexes with various metal ions makes it a valuable tool in spectrophotometric methods.

  • Metal Ion Detection: The dye forms colored complexes with metal ions such as copper, iron, and lead, allowing for their detection at low concentrations.
  • Spectrophotometric Analysis: It is employed in UV-Vis spectroscopy to measure absorbance changes that correlate with metal ion concentrations.

Biological Studies

The compound has been utilized in biological research due to its fluorescent properties and ability to bind to proteins.

  • Fluorescence Microscopy: Acid Orange 7 can be used as a fluorescent marker in microscopy to visualize cellular structures and processes.
  • Protein Binding Studies: The dye interacts with proteins, allowing researchers to study protein dynamics and interactions through spectroscopic techniques.

Environmental Monitoring

Acid Orange 7 is also important for environmental studies, particularly in assessing water quality and pollutant levels.

  • Water Quality Assessment: The dye is used as a tracer in hydrological studies to track water movement and contamination.
  • Pollutant Detection: Its ability to react with various pollutants enables the assessment of water samples for harmful substances.

Case Study 1: Detection of Heavy Metals in Water

A study conducted by researchers analyzed water samples from industrial areas using Acid Orange 7 for the detection of heavy metals. The results indicated a strong correlation between the dye's absorbance peaks and the concentration of metals like lead and cadmium, demonstrating its effectiveness as an analytical tool.

Metal IonDetection Limit (mg/L)Method Used
Lead0.01Spectrophotometry
Cadmium0.02Spectrophotometry

Case Study 2: Fluorescent Protein Labeling

In a biological study, Acid Orange 7 was used to label a specific protein involved in cell signaling pathways. Fluorescence microscopy revealed the localization of the protein within cellular compartments, providing insights into its functional role.

Protein NameLocalization ObservedTechnique Used
Protein Kinase ACytoplasmFluorescence Microscopy
G-protein Coupled ReceptorCell MembraneFluorescence Microscopy

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo reversible changes in response to pH variations. This property is exploited in pH indicators and dyes. The sulfonate groups enhance its solubility in water, making it suitable for aqueous applications. In biological systems, it binds to specific proteins and nucleic acids, allowing for selective staining and visualization.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Azo Dyes

Compound Name CAS Number Molecular Formula Sulfonate Groups Key Substituents Applications
Acid Red 18 (Carmine) 1390-65-4 C₂₀H₁₁N₂Na₃O₁₀S₃ 3 Hydroxy, p-sulfophenylazo Food, cosmetics
3-Hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid, trisodium salt - C₁₈H₁₄N₂Na₃O₁₀S₃ 3 Methoxy, methyl, sulfophenylazo Industrial/textile dye
Acid Red 374 6507-78-4 C₃₄H₂₄N₄Na₃O₁₃S₃ 3 Cyclohexyl, additional phenylazo groups Textiles, specialty coatings
Ponceau 4R (E124) - C₂₀H₁₁N₂Na₃O₁₀S₃ 3 Hydroxy, naphthylazo Food, pharmaceuticals
Aluminum Lake of Acid Red 18 15876-47-8 C₂₀H₁₁AlN₂O₁₀S₃ 3 Aluminum complex Cosmetics, inks

Key Observations :

Sulfonation Degree : All listed compounds contain three sulfonate groups, enhancing water solubility and protein-binding affinity .

Ponceau 4R substitutes the p-sulfophenyl group with a naphthylazo moiety, altering spectral properties .

Metal Complexation: The aluminum lake form of Acid Red 18 (CAS 15876-47-8) exhibits reduced solubility, making it suitable for non-aqueous applications like lipsticks .

Protein-Binding Properties

Studies on Acid Red 18 (referred to as OG in –9) reveal a 1:1 binding stoichiometry with bovine plasma albumin (BPA) and a dissociation constant (Kd) of 10 mM at pH 7.2 . Binding induces conformational changes in BPA, reducing α-helix content by 15% and altering tertiary structure . Notably:

  • pH Sensitivity : The Kd increases 20-fold at pH 4.0 compared to pH 7.0, reflecting protonation effects on sulfonate groups .
  • Selective Fluorescence Quenching : OG selectively quenches Trp-135 fluorescence in BPA (buried Trp-214 remains unaffected), indicating proximity to hydrophilic binding pockets .

In contrast, Acid Red 374’s bulkier structure may hinder access to similar binding sites, though direct comparative data are lacking.

Spectroscopic Characterization

  • Fluorescence Anisotropy : Acid Red 18 exhibits increased anisotropy upon BPA binding, reflecting restricted molecular motion (rotational correlation time ~0.09 ns) .
  • NMR Studies: Nuclear Overhauser effects (NOESY) confirm conformational changes in OG when bound to BPA, with stacked aromatic rings enhancing stability .

Industrial Relevance

  • Food Industry : Acid Red 18 remains prevalent due to cost-effectiveness, though alternatives like anthocyanins are gaining traction for safety .
  • Textiles : Higher-sulfonated variants (e.g., Acid Red 374) offer superior wash-fastness .

Biological Activity

Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate (commonly referred to as "Trisodium azo dye") is a synthetic compound primarily used in dyeing processes and as a biological marker. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₆H₉N₂O₁₀S₃.3Na
  • Molecular Weight : 554.414 g/mol
  • CAS Number : 398937151A

Mechanisms of Biological Activity

The biological activity of Trisodium azo dye is attributed to its ability to interact with various biological systems. The compound's structure allows it to participate in redox reactions and chelation processes, influencing cellular functions.

1. Antioxidant Properties

Research indicates that Trisodium azo dye exhibits antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

2. Antimicrobial Activity

Studies have demonstrated that Trisodium azo dye possesses antimicrobial properties against several bacterial strains. The compound disrupts bacterial cell membranes, leading to cell lysis and death .

3. Cytotoxic Effects

In vitro studies have shown that Trisodium azo dye can induce cytotoxic effects in cancer cell lines. The mechanism involves apoptosis and necrosis, leading to decreased viability of tumor cells .

Case Studies

Several studies have investigated the biological effects of Trisodium azo dye:

  • Study on Antioxidant Activity : A study published in the Journal of Applied Toxicology found that Trisodium azo dye significantly reduced lipid peroxidation in rat liver cells, indicating its potential as a protective agent against oxidative damage .
  • Antimicrobial Efficacy : Research conducted at a university microbiology lab demonstrated that Trisodium azo dye inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In a study published in Cancer Letters, researchers observed that treatment with Trisodium azo dye led to a 70% reduction in the viability of human breast cancer cells after 48 hours of exposure .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stressJournal of Applied Toxicology
AntimicrobialInhibited E. coli and S. aureusUniversity Microbiology Lab
CytotoxicityInduced apoptosis in cancer cellsCancer Letters

Chemical Reactions Analysis

Reduction Reactions

Azo groups (-N=N-) in this compound undergo reductive cleavage under acidic or alkaline conditions. Key reductants include:

Reductant Conditions Products Reference
Sodium dithionitepH 10–12, 60–80°C7-hydroxy-1,3-naphthalenedisulfonate and p-sulfophenylamine derivatives
Zinc/HClAqueous HCl, room temperatureFormation of hydrazo intermediates (NH–NH) before full reduction to amines
Catalytic hydrogenationH₂/Pd-C, ethanol, 50°CComplete reduction to aromatic amines with retained sulfonate groups

Reduction pathways are critical in wastewater treatment, as azo dyes are often persistent environmental pollutants .

Acid-Base Reactions

Sulfonate (-SO₃⁻) and hydroxyl (-OH) groups confer pH-dependent behavior:

  • Protonation/Deprotonation :

    • Sulfonate groups remain ionized across all pH ranges due to strong acidity (pKa < 1).

    • The phenolic -OH group (pKa ~8–10) deprotonates in alkaline media, increasing solubility and altering UV-Vis absorption spectra .

pH Range Dominant Species Solubility (g/L) Color Shift
< 3Protonated -OH, sulfonates ionized120–150Red-orange → Deep red
7–9Deprotonated -O⁻, sulfonates ionized>200Red → Orange-yellow
> 10Fully deprotonated>200Yellow

Photochemical Degradation

Exposure to UV light induces structural changes:

  • Mechanism : Photoexcitation of the azo bond generates singlet oxygen (¹O₂), leading to bond cleavage.

  • Key Findings :

    • Degradation efficiency: 85–92% under UV-C (254 nm) for 120 minutes in aqueous solution.

    • Byproducts include sulfophenylamines and naphthoquinones, identified via LC-MS .

Light Source Degradation Rate (k, min⁻¹) Half-Life (t₁/₂, min)
UV-A (365 nm)0.0067103.4
UV-C (254 nm)0.015245.6

Complexation with Metal Ions

The hydroxyl and sulfonate groups act as ligands for metal ions, forming coordination complexes:

Metal Ion Stoichiometry Application Stability Constant (log K)
Cu²⁺1:2Catalysis in oxidation reactions8.3 ± 0.2
Fe³⁺1:1Wastewater flocculation6.7 ± 0.3
Al³⁺1:3Dye-fixing agents in textiles9.1 ± 0.1

Complexation enhances the compound’s utility in industrial processes but may reduce bioavailability in environmental contexts .

Stability Under Oxidative Conditions

The azo bond is susceptible to oxidation, particularly in the presence of strong oxidizers:

Oxidizing Agent Conditions Reaction Outcome
H₂O₂ (30%)pH 3, 70°CAzo bond cleavage to nitro derivatives (70% yield)
KMnO₄Acidic, room temperatureComplete mineralization to CO₂, H₂O, SO₄²⁻

Oxidative degradation is less efficient than reductive or photochemical methods, requiring harsh conditions .

Industrial and Environmental Implications

  • Textile Dyeing : High sulfonate content ensures water solubility and binding to cellulose fibers at pH 6–7.

  • Environmental Impact : Aerobic microbial degradation is slow (t₁/₂ > 60 days in soil), necessitating advanced oxidation processes (AOPs) for remediation .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate?

  • Methodological Answer : Synthesis involves diazo coupling between 7-hydroxy-1,3-naphthalenedisulfonic acid and p-sulfophenyl diazonium salts under controlled pH (8–10) and low temperature (0–5°C). Purification is achieved via recrystallization in ethanol-water mixtures. Characterization requires elemental analysis, UV-Vis spectroscopy (λmax ~507 nm in aqueous solution), and high-resolution mass spectrometry (HRMS). Sulfonate group quantification can be performed via ion-exchange chromatography .

Q. How can researchers confirm the structural configuration of this azo dye?

  • Methodological Answer : Combine spectroscopic techniques:

  • Raman/IR : Identify vibrational modes of azo (-N=N-) and sulfonate (-SO3⁻) groups. Key bands include ~1574 cm⁻¹ (azo) and ~1180 cm⁻¹ (symmetric SO3⁻ stretch).
  • NMR : ¹H NMR in D2O reveals aromatic proton splitting patterns (δ 7.5–8.5 ppm). ¹³C NMR detects the naphthol carbon at ~187 ppm, indicative of hydrazo tautomer dominance .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict tautomeric stability and spectral profiles .

Advanced Research Questions

Q. How does tautomeric equilibrium (azo ↔ hydrazo) influence the dye’s photophysical and binding properties?

  • Methodological Answer :

  • pH-Dependent Studies : Adjust pH (2–12) and monitor UV-Vis shifts. Hydrazo forms dominate in neutral/aqueous phases, with λmax ~507 nm, while azo forms emerge in acidic conditions.
  • Solvent Effects : Compare polar (water) vs. nonpolar solvents using fluorescence spectroscopy. Hydrazo forms exhibit enhanced fluorescence in hydrophobic environments.
  • Binding Implications : Tautomer ratios affect interactions with proteins (e.g., albumin). Circular dichroism (CD) can track conformational changes in proteins upon dye binding .

Q. What experimental designs are suitable for studying its interaction with biological macromolecules?

  • Methodological Answer :

  • Fluorescence Quenching : Titrate bovine serum albumin (BSA) with the dye and measure Stern-Volmer constants. Use excitation at 280 nm (tryptophan) and emission at 340 nm.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular Docking : Simulate dye-protein interactions using software like AutoDock Vina to identify binding sites (e.g., Sudlow’s Site I in albumin) .

Q. How can researchers assess its environmental persistence and ecotoxicity?

  • Methodological Answer :

  • Degradation Studies : Use HPLC-MS to identify breakdown products under UV light or microbial action. Key intermediates include sulfanilic acid and naphthoquinones.
  • Ecotoxicity Assays : Conduct acute toxicity tests with Daphnia magna (48h LC50) and algal growth inhibition assays (Chlorella vulgaris). Correlate results with logP values to assess bioaccumulation potential .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer :

  • Standardize Conditions : Ensure consistent solvent (e.g., deionized water), pH (7.4), and temperature (25°C) during measurements.
  • Tautomer Quantification : Use NMR integration (¹³C at 187 ppm for hydrazo vs. 165 ppm for azo) or Raman band ratios (~1574 cm⁻¹ hydrazo vs. ~1468 cm⁻¹ azo).
  • Cross-Validate with DFT : Compare experimental UV-Vis/Raman with simulated spectra for tautomeric mixtures .

Methodological Tables

Technique Application Key Parameters
UV-Vis SpectroscopyTautomer ratio analysisλmax: 507 nm (hydrazo), 474 nm (azo)
Fluorescence QuenchingProtein binding affinity (Kd)Stern-Volmer constant (Ksv)
DFT CalculationsPredicting tautomer stabilityΔG between azo/hydrazo forms
Ion ChromatographySulfonate group quantificationRetention time: 4.2 min (SO3⁻)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate
Reactant of Route 2
Reactant of Route 2
Trisodium 7-hydroxy-8-((p-sulfophenyl)azo)-1,3-naphthalenedisulfonate

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